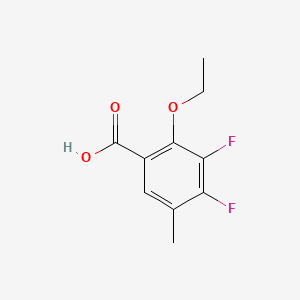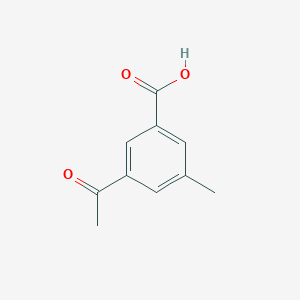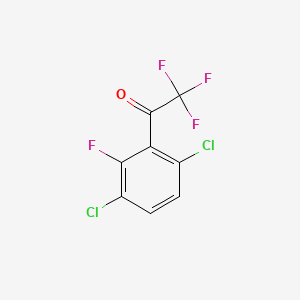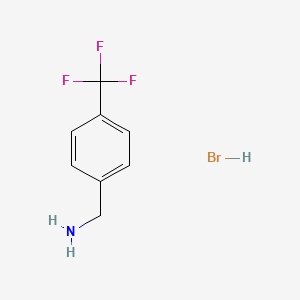
5-(5-Isopropoxy-2-methylphenyl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Isopropoxy-2-methylphenyl)thiazol-2-amine is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an isopropoxy group and a methyl group attached to the phenyl ring, which is further connected to the thiazole ring.
Métodos De Preparación
The synthesis of 5-(5-Isopropoxy-2-methylphenyl)thiazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-isopropoxy-2-methylphenylamine and thioamide.
Cyclization Reaction: The amine and thioamide undergo a cyclization reaction in the presence of a suitable catalyst, such as phosphorus pentasulfide (P2S5), to form the thiazole ring.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
5-(5-Isopropoxy-2-methylphenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-(5-Isopropoxy-2-methylphenyl)thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its potential as an antimicrobial agent due to the presence of the thiazole ring, which is known for its biological activity.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-(5-Isopropoxy-2-methylphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes, such as microbial cell wall synthesis or inflammatory pathways.
Pathways: It may inhibit or activate specific signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in the production of inflammatory mediators.
Comparación Con Compuestos Similares
5-(5-Isopropoxy-2-methylphenyl)thiazol-2-amine can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure but different substituents.
Ritonavir: An antiretroviral drug containing a thiazole ring, used in the treatment of HIV.
Abafungin: An antifungal agent with a thiazole ring, used to treat fungal infections.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other thiazole derivatives.
Propiedades
Fórmula molecular |
C13H16N2OS |
|---|---|
Peso molecular |
248.35 g/mol |
Nombre IUPAC |
5-(2-methyl-5-propan-2-yloxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H16N2OS/c1-8(2)16-10-5-4-9(3)11(6-10)12-7-15-13(14)17-12/h4-8H,1-3H3,(H2,14,15) |
Clave InChI |
SRMDBPPQXPHODM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)OC(C)C)C2=CN=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(4-Methylphenyl)sulfanylmethyl]piperidine; 4-nitrobenzoyl chloride](/img/structure/B14756732.png)

![1-(4-Chlorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B14756735.png)





![1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene](/img/structure/B14756772.png)
